1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid involves multiple steps. One common method includes the reaction of 3,6-dichloropyridazine with pyrrolidine-3-carboxylic acid under controlled conditions . The reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure the stability of the intermediate products . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity .
Chemical Reactions Analysis
1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyridazine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
3,6-Dichloropyridazine: Used as an intermediate in synthetic chemistry.
Pyrrolidine derivatives: These compounds are known for their versatility in drug discovery and other applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Properties
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-3-6(8(11)13-12-7)14-2-1-5(4-14)9(15)16/h3,5H,1-2,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZBOHJFHYXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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